molecular formula C6H10OP+ B6189246 3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one CAS No. 52500-02-4

3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one

Cat. No.: B6189246
CAS No.: 52500-02-4
M. Wt: 129.12 g/mol
InChI Key: BZDHITSQRVFRDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one is a chemical compound with the molecular formula C6H11OP It is a member of the phospholane family, characterized by a five-membered ring containing phosphorus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable phosphine oxide precursor with a diene compound. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The phosphorus atom can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Alkyl or aryl phosphines.

Scientific Research Applications

3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the synthesis of advanced materials and as a precursor for other phosphorus-containing compounds.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form covalent bonds with nucleophilic sites in proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one
  • 2,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one

Uniqueness

3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one is unique due to its specific substitution pattern on the phospholane ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.

Properties

CAS No.

52500-02-4

Molecular Formula

C6H10OP+

Molecular Weight

129.12 g/mol

IUPAC Name

3,4-dimethyl-2,5-dihydrophosphol-1-ium 1-oxide

InChI

InChI=1S/C6H10OP/c1-5-3-8(7)4-6(5)2/h3-4H2,1-2H3/q+1

InChI Key

BZDHITSQRVFRDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C[P+](=O)C1)C

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.